molecular formula C21H19F3N4O3 B2359442 3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide CAS No. 1396798-06-3

3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide

Cat. No.: B2359442
CAS No.: 1396798-06-3
M. Wt: 432.403
InChI Key: MQLIGVPFCQFBLE-UHFFFAOYSA-N
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Description

3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C21H19F3N4O3 and its molecular weight is 432.403. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Agents : Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which include oxadiazol substitutions similar to the compound , have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds exhibited moderate to good activities, indicating potential applications in antimicrobial drug development (Jadhav et al., 2017).

Pharmaceutical Research

  • HIV Integrase Inhibitors : A study reported the use of 19F-NMR spectroscopy in a drug discovery program focusing on HIV integrase inhibitors. Compounds with structural similarities to the queried compound were investigated for their metabolic fate and excretion balance in rats and dogs (Monteagudo et al., 2007).

Anticancer Research

  • Antiproliferative Effects on Cancer Cells : Certain compounds structurally related to the queried compound demonstrated competitive antiproliferative activities against melanoma and hematopoietic cell lines. These compounds were identified as potent and selective inhibitors of specific kinases, highlighting their potential in cancer therapy (Kim et al., 2011).

Antidiabetic Screening

  • In Vitro Antidiabetic Activity : Compounds containing the 1,3,4-oxadiazol moiety, similar to the queried compound, were synthesized and evaluated for in vitro antidiabetic activity. These compounds showed potential as antidiabetic agents, suggesting a promising area for further exploration (Lalpara et al., 2021).

Properties

IUPAC Name

3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3/c1-30-17-9-5-2-6-13(17)10-18-26-19(31-27-18)14-11-28(12-14)20(29)25-16-8-4-3-7-15(16)21(22,23)24/h2-9,14H,10-12H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLIGVPFCQFBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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